![molecular formula C7H2N4 B3061054 1-Propene-1,1,3,3-tetracarbonitrile CAS No. 36589-04-5](/img/structure/B3061054.png)
1-Propene-1,1,3,3-tetracarbonitrile
Overview
Description
1-Propene-1,1,3,3-tetracarbonitrile, also known as prop-1-ene-1,1,3,3-tetracarbonitrile, is a chemical compound with the molecular formula C7H2N4 . It has a molecular weight of 142.121 .
Synthesis Analysis
The synthesis of this compound has been reported in literature . For instance, Strell et al. described a synthesis route in Justus Liebigs Annalen der Chemie, 1954 . Another synthesis route was reported by Duindam, Lishinsky, and Sikkema in Synthetic Communications, 1993 .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C7H2N4/c8-2-6(3-9)1-7(4-10)5-11/h1,6H . The compound has a complexity of 332 and a topological polar surface area of 95.2 .Physical And Chemical Properties Analysis
This compound has a density of 1.275, a boiling point of 395°C at 760 mmHg, and a refractive index of 1.522 . Its flash point is 210.7°C . The compound has a logP value of 0.62332, indicating its relative lipophilicity .Scientific Research Applications
Photochemical Reactions
1-Propene-1,1,3,3-tetracarbonitrile has been studied in photochemical reactions. For instance, its role in the photosensitized oxygenation of tetraarylcyclopropanes and tetraarylpropenes was examined using dicyanoanthracene as a sensitizer. This research highlighted the inertness of these compounds toward singlet oxygen and their reactivity in electron-transfer-induced oxygenation reactions (Gollnick, Xiao, & Paulmann, 1990).
Molecular Structure and Conformation Studies
The molecular structures and conformations of various chloro-substituted propenes, including 1,1,3,3-tetrachloropropene, were investigated using gas-phase electron diffraction. This study provided insights into the structural behaviors of these compounds at different temperatures (Kaleem et al., 1992).
Organic Solar Cells
This compound derivatives have been used in designing organic solar cells. A study designing small molecules with subphthalocyanines as donors and different end-capped acceptor groups, including benzene-1,2,4,5-tetracarbonitrile, showed promising results for improving power conversion efficiency (Tariq et al., 2021).
Combustion Studies
The compound has been involved in studies related to the combustion of propene. One study presented experimental data from jet-stirred and flow reactors to understand the combustion characteristics of propene, highlighting important reactions in the combustion process (Burke et al., 2014).
Synthesis of Organic Ligands
Research has also been conducted on the synthesis of novel polycyano-containing organic ligands. These compounds, like 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,2,3,3-tetracarbonitrile, have potential applications in organic electronics and as components in ionic liquids (Karpov et al., 2016).
properties
IUPAC Name |
prop-1-ene-1,1,3,3-tetracarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2N4/c8-2-6(3-9)1-7(4-10)5-11/h1,6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQNHJKRZKOLGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C#N)C#N)C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276880 | |
Record name | 1-Propene-1,1,3,3-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36589-04-5, 32019-26-4 | |
Record name | NSC338239 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propene-1,1,3,3-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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